Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate: is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.238 g/mol . This compound is characterized by its unique structure, which includes a benzoate group substituted with a hydroxy group and a methylprop-1-en-1-yl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-3-(2-methylprop-1-en-1-yl)benzoate typically involves the esterification of 4-hydroxy-3-(2-methylprop-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Scientific Research Applications
Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-3-(2-methylprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate
- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
- 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
Uniqueness: Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
565450-40-0 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)6-10-7-9(12(14)15-3)4-5-11(10)13/h4-7,13H,1-3H3 |
InChI Key |
CYKLYUBSKSCOPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=CC(=C1)C(=O)OC)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.